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molecular formula C11H16N2O2 B1356592 N-(6-Methoxypyridin-2-yl)pivalamide CAS No. 851102-40-4

N-(6-Methoxypyridin-2-yl)pivalamide

Cat. No. B1356592
M. Wt: 208.26 g/mol
InChI Key: TZEDXSWGTZESPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097628B2

Procedure details

A suspension of trimethylacetamide (18.08 g, 178.744 mmol), Cs2CO3 (68.823 g, 211.242 mmol), Pd2(dba)3 (1.488 g, 1.625 mmol) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) (1.880 g, 3.249 mmol) in dry, degassed 1,4-dioxane (800 ml) under argon was sonicated for 0.25 h and then treated with 2-chloro-6-(methyloxy)pyridine (19.32 ml, 162.494 mmol). The mixture was then heated at reflux for 24 h. The mixture was evaporated, treated with water (1 L) and extracted 3×DCM (1 L and then 2×500 ml). The organics were dried (MgSO4), evaporated and chromatographed (50-100% DCM/40-60 Petroleum ether then 0-5% MeOH/DCM) to give title compound as a yellow solid (25.191 g, 121.111 mmol, 75%). Impure fractions were recolumned (eluting as above) to give more product (4.990 g, 23.990 mmol, 15%). Total yield of 90%.
Quantity
18.08 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
68.823 g
Type
reactant
Reaction Step One
Quantity
1.488 g
Type
catalyst
Reaction Step One
Quantity
1.88 g
Type
catalyst
Reaction Step One
Quantity
19.32 mL
Type
reactant
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH2:5])=[O:4].C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[N:16]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CO.C(Cl)Cl>[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([NH:5][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[N:16]=1)=[O:4] |f:1.2.3,5.6.7.8.9,11.12|

Inputs

Step One
Name
Quantity
18.08 g
Type
reactant
Smiles
CC(C(=O)N)(C)C
Name
Cs2CO3
Quantity
68.823 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.488 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
1.88 g
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Step Two
Name
Quantity
19.32 mL
Type
reactant
Smiles
ClC1=NC(=CC=C1)OC
Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in dry
CUSTOM
Type
CUSTOM
Details
degassed 1,4-dioxane (800 ml) under argon
CUSTOM
Type
CUSTOM
Details
was sonicated for 0.25 h
Duration
0.25 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
treated with water (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted 3×DCM (1 L
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (50-100% DCM/40-60 Petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)NC1=NC(=CC=C1)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 121.111 mmol
AMOUNT: MASS 25.191 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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